Atr-IN-24

CAS No.: 2370889-43-1

Cat. No.: VC16597939

Molecular Formula: C23H26N6O2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2370889-43-1 |

|---|---|

| Molecular Formula | C23H26N6O2 |

| Molecular Weight | 418.5 g/mol |

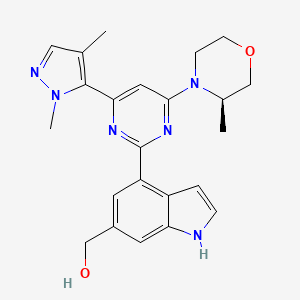

| IUPAC Name | [4-[4-(2,4-dimethylpyrazol-3-yl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indol-6-yl]methanol |

| Standard InChI | InChI=1S/C23H26N6O2/c1-14-11-25-28(3)22(14)20-10-21(29-6-7-31-13-15(29)2)27-23(26-20)18-8-16(12-30)9-19-17(18)4-5-24-19/h4-5,8-11,15,24,30H,6-7,12-13H2,1-3H3/t15-/m1/s1 |

| Standard InChI Key | QVWFPOTZGKGNIG-OAHLLOKOSA-N |

| Isomeric SMILES | C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |

| Canonical SMILES | CC1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |

Introduction

Chemical Profile and Structural Characteristics

ATR-IN-24 is a synthetic small molecule with the systematic name N-[(1S,3R)-3-(hydroxymethyl)-5-oxabicyclo[4.2.0]octan-1-yl]-5-(5-methyl-1H-pyrazol-3-yl)-1H-indazole-3-carboxamide. Its molecular formula is C₂₃H₂₆N₆O₂, with a molecular weight of 418.49 g/mol . The compound's structure features a bicyclic ether core linked to an indazole-carboxamide moiety, as evidenced by its SMILES notation:

OCC1=CC(C2=NC(N3[C@@H](COCC3)C)=CC(C4=C(C=NN4C)C)=N2)=C5C(NC=C5)=C1 .

Table 1: Key Physicochemical Properties of ATR-IN-24

| Property | Value |

|---|---|

| CAS Registry Number | 2370889-43-1 |

| Molecular Formula | C₂₃H₂₆N₆O₂ |

| Molecular Weight | 418.49 g/mol |

| Storage Conditions | -20°C (powder, 3 years) |

| -80°C (solution, 6 months) | |

| Solubility | Compatible with DMSO, ethanol |

The stereochemistry at the C3 position of the bicyclic octane ring ([C@@H] configuration) suggests potential stereospecific interactions with the ATR kinase domain .

Mechanism of Action: Targeting the ATR-Mediated DNA Damage Response

ATR-IN-24 inhibits ATR kinase activity by competing with ATP binding in the kinase domain, as inferred from structural analogs . ATR plays a central role in stabilizing stalled replication forks during DNA replication stress, a hallmark of cancer cells with defective DDR pathways. By blocking ATR signaling, ATR-IN-24 prevents:

-

CHK1 Phosphorylation: ATR normally phosphorylates CHK1 to arrest the cell cycle at G2/M phase, allowing DNA repair. Inhibition leads to premature mitotic entry with unresolved DNA damage .

-

Replication Fork Protection: Loss of ATR activity causes collapse of stressed replication forks, generating double-strand breaks (DSBs) that overwhelm error-prone repair mechanisms .

-

Micronuclei Formation: Persistent replication stress induces nuclear envelope rupture and cytoplasmic DNA accumulation, activating cGAS-STING innate immune pathways .

Preclinical studies of related ATR inhibitors (e.g., ceralasertib, BAY 1895344) demonstrate synergistic activity with PD-1/PD-L1 inhibitors, suggesting potential for combination immunotherapy strategies . While direct evidence for ATR-IN-24's immunomodulatory effects is lacking, its structural similarity to clinical-stage compounds implies shared mechanisms .

Preclinical Anticancer Activity

Available data from supplier documentation indicate ATR-IN-24 exhibits in vitro anticancer activity, though specific IC₅₀ values or cell line profiles remain undisclosed . Comparative analysis with structurally related inhibitors provides insights into its potential efficacy:

Table 2: Benchmarking Against Established ATR Inhibitors

| Compound | ATR IC₅₀ | Key Features |

|---|---|---|

| ATR-IN-24 | N/A | Oral bioavailability (predicted) |

| Ceralasertib | 0.001 μM | Phase III trials in NSCLC/melanoma |

| BAY 1895344 | 0.006 μM | Orally active; BRCA-deficient models |

The absence of published in vivo efficacy data for ATR-IN-24 contrasts with clinical-stage inhibitors that show tumor regression in xenograft models . This gap highlights the need for further preclinical validation of ATR-IN-24's pharmacokinetic and pharmacodynamic properties.

Future Directions and Clinical Translation

The development trajectory for ATR-IN-24 requires:

-

Biomarker Identification: Validation of replication stress biomarkers (e.g., γH2AX, RAD51 foci) to stratify responsive tumors.

-

Combination Strategies: Testing with PARP inhibitors, radiation, or immune checkpoint blockers, as demonstrated for ceralasertib .

-

Synthetic Lethality Screens: Identification of DDR deficiencies (e.g., ATM loss, ARID1A mutations) that sensitize tumors to ATR inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume